1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one
CAS No.: 26258-21-9
Cat. No.: VC2246808
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26258-21-9 |
|---|---|
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 1,3,4,5,6,7-hexahydrobenzimidazol-2-one |
| Standard InChI | InChI=1S/C7H10N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H2,(H2,8,9,10) |
| Standard InChI Key | KITZBYBFZNVHFR-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)NC(=O)N2 |
| Canonical SMILES | C1CCC2=C(C1)NC(=O)N2 |
Introduction
Chemical Structure and Properties
Molecular Structure
1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one features a distinctive structure comprising a cyclohexane ring fused with an imidazolone ring . The compound is also known by synonyms such as 1,3,4,5,6,7-hexahydrobenzimidazol-2-one. Its structural representation highlights the bicyclic nature, with the carbonyl group at the 2-position of the imidazole ring creating the characteristic 2-one functionality . This arrangement confers specific reactivity patterns that influence its chemical behavior and potential applications in synthetic chemistry.
The molecular structure provides multiple sites for potential modification, including the nitrogen atoms of the imidazolone ring and the cyclohexane portion, allowing for the development of various derivatives with altered properties. The spatial arrangement of these functional groups determines the compound's interaction with biological targets and its usefulness as a synthetic intermediate.
Physical and Chemical Properties
The compound is characterized by several key physical and chemical properties that influence its behavior in various applications. It is identified by the CAS number 26258-21-9 and MFCD number MFCD03413592 . The compound has a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol .
The structural representation in SMILES notation is C1CCC2=C(C1)NC(N2)=O or alternatively O=C1NC(CCCC2)=C2N1 , providing a concise means of representing its molecular structure. The InChI notation, a standardized way of representing chemical structures, is InChI=1S/C7H10N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H2,(H2,8,9,10), with an InChIKey of KITZBYBFZNVHFR-UHFFFAOYSA-N.
These properties collectively define the chemical identity and behavior of 1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one, providing important information for researchers working with this compound in various contexts.
| Property | Value |
|---|---|
| Compound Name | 1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one |
| CAS Number | 26258-21-9 |
| MFCD Number | MFCD03413592 |
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| SMILES | C1CCC2=C(C1)NC(N2)=O |
| Standard InChI | InChI=1S/C7H10N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H2,(H2,8,9,10) |
| Standard InChIKey | KITZBYBFZNVHFR-UHFFFAOYSA-N |
| PubChem Compound | 13478905 |
This comprehensive dataset provides researchers with the essential information needed to identify, characterize, and work with 1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one in various research contexts .
Synthesis Methods
General Synthetic Approaches
While direct synthesis information for 1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one is limited in the provided search results, the synthesis approaches for related benzimidazole derivatives can offer valuable guidance. These approaches often involve the reaction of suitable diamines with carbonyl compounds, followed by cyclization to form the imidazolone ring structure.
Insights from Related Compounds
The synthesis of structurally related compounds, such as 4,5,6-Trinitro-1,3-Dihydro-2H-benzimidazol-2-one (TriNBO), provides valuable insights into potential modification strategies for the benzimidazol-2-one scaffold . TriNBO was prepared from 1,3-dihydro-2H-benzimidazol-2-one using a one-pot nitration reaction with potassium nitrate and sulfuric acid .
The synthesis procedure involves adding 1,3-dihydro-2H-benzimidazol-2-one in small portions to a solution of potassium nitrate in concentrated sulfuric acid while cooling, followed by gradual warming to 60°C and stirring for 4 hours . This approach avoids the use of aggressive fuming nitric acid and multistep procedures, demonstrating an efficient method for the modification of the benzimidazole-2-one structure .
Although this specific procedure is for a nitrated derivative, it suggests that 1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one could potentially be synthesized through appropriate reduction of aromatic benzimidazol-2-one precursors or through direct cyclization of suitable cyclohexane-containing precursors.
Biological Activities and Applications
Anticancer Activity
There is ongoing research into the anticancer properties of various benzimidazole derivatives. The potential for 1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one to serve as a scaffold for the development of anticancer agents warrants further investigation. Benzimidazole-based compounds have demonstrated various anticancer mechanisms, including inhibition of cancer cell proliferation, induction of apoptosis, and disruption of cellular signaling pathways crucial for cancer progression.
Other Biological Activities
Based on the known activities of similar compounds in the benzimidazole class, 1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one may also possess antifungal, anthelmintic, anti-HIV, antihistaminic, and antiulcer properties . The versatility of the benzimidazole scaffold in interacting with diverse biological targets makes it a promising structural motif for drug discovery across multiple therapeutic areas.
Research and Industrial Applications
Beyond its potential therapeutic applications, 1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one serves as a valuable building block in chemical synthesis . It is commercially available for research purposes in various formats, including glass vials and 96-tube racks, facilitating its use in research settings .
The compound is typically supplied in formats suitable for different research needs:
-
Glass vials (4ml Glass Vials VWR #97047-678)
-
96-tube racks (Matrix #4247 96-well 1.4ml sealed with capmats)
Available quantities start from as little as 1 mg, making it accessible for small-scale research projects and preliminary investigations . Delivery options include express services with typical delivery times of 1-2 days for small orders and 2-4 weeks for larger selections .
Related Compounds and Derivatives
Structural Analogs
Several compounds structurally related to 1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one have been studied and characterized . One such compound is 2-Phenyl-3aα,4,5,6,7,7aβ-hexahydro-1H-benzimidazole, which shares the hexahydrobenzimidazole core structure but differs in the substituent at the 2-position, featuring a phenyl group instead of the carbonyl oxygen .
This phenyl-substituted analog has a molecular weight of 200.285 g/mol and a chemical formula of C13H16N2, representing a more complex structural variation that may exhibit different biological activities or chemical properties compared to the parent compound .
Nitro and Nitramino Derivatives
Another important class of related compounds includes the nitro and nitramino derivatives of 1,3-dihydro-2H-benzimidazol-2-one, such as 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) . These derivatives demonstrate how the benzimidazol-2-one scaffold can be modified to create compounds with enhanced properties or specific functionalities .
TriNBO and its derivatives exhibit high melting points (314-315°C) and thermal stability, making them potential candidates for application as thermostable energetic materials . The crystal structure of TriNBO has been characterized using low-temperature single crystal X-ray diffraction, revealing an orthorhombic yellow prism structure with a space group of 'P 2 21 21' and an experimental crystal density of 1.767 g/cm³ at 173 K .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume